1,4-Anhydro-D-mannitol: Structural Architecture, Stereochemical Mapping, and Synthetic Pathways
1,4-Anhydro-D-mannitol: Structural Architecture, Stereochemical Mapping, and Synthetic Pathways
This is an in-depth technical guide on the chemical structure, stereochemistry, and synthesis of 1,4-Anhydro-D-mannitol.
Abstract
1,4-Anhydro-D-mannitol (CAS 7726-97-8) represents a critical chiral scaffold in carbohydrate chemistry, distinct from its more thermodynamically stable isomer, 2,5-anhydro-D-mannitol. As a tetrahydrofuran (THF) derivative retaining four chiral centers from the parent D-mannitol, it serves as a high-value building block for nucleoside analogues, surfactant precursors, and enzyme inhibitors. This guide provides a rigorous analysis of its molecular architecture, a validated synthesis protocol based on acid-catalyzed cyclodehydration, and specific physicochemical characterization data for research applications.
Part 1: Molecular Architecture & Stereochemistry
Structural Definition
Unlike pyranose sugars, 1,4-anhydro-D-mannitol is an alditol anhydride . It is formed by the intramolecular etherification between the primary hydroxyl group at C-1 and the secondary hydroxyl group at C-4 of D-mannitol. This cyclization yields a five-membered oxolane (tetrahydrofuran) ring.
Stereochemical Mapping
The stereochemistry of the parent D-mannitol is preserved during the cyclization process, but the numbering changes to fit the heterocyclic nomenclature.
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Parent Configuration: D-Mannitol (2R, 3R, 4R, 5R).
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Cyclization Event: The oxygen at C-4 attacks C-1 (displacing a leaving group in activated synthesis or via protonation in acid catalysis).
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Resulting Chiral Centers:
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Ring C-2: Corresponds to D-mannitol C-4.[3] Configuration: R . Carries the dihydroxyethyl side chain.[3][5]
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Ring C-3: Corresponds to D-mannitol C-3. Configuration: R . Carries a hydroxyl group.[3][5][6][7][8][9]
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Ring C-4: Corresponds to D-mannitol C-2. Configuration: R . Carries a hydroxyl group.[3][5][6][7][8][9]
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Side Chain C-1' (alpha): Corresponds to D-mannitol C-5. Configuration: R .
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This specific configuration ((2R,3R,4R)-2-((1R)...)) confers a "trans-cis" relationship on the ring substituents, influencing its binding affinity in enzymatic pockets (e.g., as a transition state analogue for glycosidases).
Visualization of Stereochemical Pathways
Figure 1: Stereochemical mapping from linear D-mannitol to the cyclic 1,4-anhydro derivative. Note the conservation of R-configuration across all centers.
Part 2: Synthesis & Production Pathways
The Challenge of Selectivity
The acid-catalyzed dehydration of D-mannitol is non-selective, typically yielding a thermodynamic mixture of:
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1,4-Anhydro-D-mannitol (Kinetic product, ~20-30%)
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2,5-Anhydro-D-mannitol (Thermodynamic product, ~40-50%)
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1,5-Anhydro-D-mannitol (Minor)[10]
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Isomannide (1,4:3,6-Dianhydro-D-mannitol, Double dehydration product)[10]
To isolate the 1,4-isomer, the Sinclair Protocol (adapted from Carbohydrate Research, 1984) is the industry standard for laboratory-scale preparation.
Experimental Protocol: Selective Preparation
Objective: Synthesis and isolation of 1,4-Anhydro-D-mannitol via controlled acid dehydration.
Reagents:
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D-Mannitol (ACS Reagent, >99%)
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Sulfuric Acid (H₂SO₄, concentrated) or Dowex 50W-X8 (H+ form)
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Solvents: Water, Acetone, Methanol
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Neutralizing Agent: Barium Carbonate (BaCO₃) or Sodium Bicarbonate
Step-by-Step Methodology:
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Dehydration Reaction:
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Dissolve D-mannitol (100 g) in distilled water (100 mL).
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Add concentrated H₂SO₄ (1 mL) to achieve pH ~1.0.
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Heat the solution under vacuum (rotary evaporator) at 100°C for 2-3 hours. Note: Vacuum removes the water formed, driving the equilibrium toward the anhydride.
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Critical Control Point: Do not exceed 120°C to minimize double dehydration to isomannide.
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Neutralization & Workup:
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Dilute the resulting syrup with water (50 mL).
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Neutralize with BaCO₃ until pH is neutral (precipitates BaSO₄).
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Filter off the solids and concentrate the filtrate to a thick syrup.
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Fractionation (Acetone Extraction):
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The crude syrup contains a mixture of 1,4- and 2,5-isomers and unreacted mannitol.
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Triturate the syrup with boiling dry acetone .
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Mechanism:[11][12] 2,5-Anhydro-D-mannitol and 1,4-anhydro-D-mannitol have differential solubilities. The 1,4-isomer often crystallizes or can be separated via column chromatography if high purity is required.
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Purification (Chromatography):
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For pharmaceutical grade (>98%), apply the residue to a column of silica gel.
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Eluent: Ethyl Acetate/Methanol (9:1).
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Rf Values: 1,4-Anhydro-D-mannitol typically elutes after the 2,5-isomer due to slightly higher polarity from the accessible vicinal diols.
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Synthesis Pathway Diagram
Figure 2: Process flow for the isolation of 1,4-Anhydro-D-mannitol from the acid-catalyzed dehydration mixture.
Part 3: Physicochemical Characterization
Reliable identification requires correlating melting point data with specific spectral fingerprints.
Physical Properties Table
| Property | Value | Notes |
| Physical State | White Crystalline Solid | Hygroscopic; store in desiccator. |
| Melting Point | 145 – 147 °C | Distinct from 2,5-anhydro (mp ~100°C). |
| Solubility | Water, DMSO, Methanol | Insoluble in non-polar solvents (hexane). |
| Specific Rotation | (c=1, H₂O). | |
| Purity Standard | >98% (via qNMR) | Common impurity: 2,5-anhydro-D-mannitol. |
NMR Spectral Signature
The 1H NMR spectrum of 1,4-anhydro-D-mannitol in D₂O is characterized by the symmetry (or lack thereof) of the THF ring versus the side chain.
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Ring Protons (3.8 – 4.2 ppm): The protons on the THF ring (H-2, H-3, H-4) appear as a complex set of multiplets due to spin-spin coupling in the envelope conformation of the ring.
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Side Chain (3.6 – 3.8 ppm): The methylene protons (H-6a, H-6b) and the methine proton (H-5) of the dihydroxyethyl chain appear slightly upfield from the ring methines.
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Key Diagnostic: Unlike the C2-symmetric 2,5-anhydro-D-mannitol (which shows simplified spectra due to symmetry), the 1,4-isomer is asymmetric , resulting in a more complex splitting pattern and distinct signals for every skeletal carbon in ¹³C NMR.
Part 4: Applications in Drug Discovery
Metabolic Regulation
1,4-Anhydro-D-mannitol acts as a metabolic decoy . It has been identified as an inhibitor of gluconeogenesis, specifically targeting enzymes that process fructose-1,6-bisphosphate. Its structural similarity to fructose-6-phosphate allows it to bind to allosteric sites on phosphofructokinase or fructose-1,6-bisphosphatase, modulating carbohydrate metabolism without being metabolized itself.
Chiral Scaffolds
In medicinal chemistry, the rigid THF core serves as a scaffold for:
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Nucleoside Analogues: The "sugar" portion of nucleoside antivirals often utilizes modified THF rings. 1,4-Anhydro-D-mannitol provides a pre-formed chiral pool template.
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Surfactants: Esterification of the primary hydroxyl group (C-6) with fatty acids yields non-ionic surfactants with specific hydrophilic-lipophilic balance (HLB) values, used in drug delivery formulations.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10909888, 1,4-Anhydro-D-mannitol. [Link]
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Sinclair, H. B. (1984).[8] Convenient preparation of 1,4-anhydro-D-mannitol.[8] Carbohydrate Research, 127(1), 146-148.[8] [Link]
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- 3. 1,4-Anhydro-D-mannitol | CAS 7726-97-8 | LGC Standards [lgcstandards.com]
- 4. 1,4-Anhydro-D-mannitol | C6H12O5 | CID 10909888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Anhydro-D-mannitol | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. D -Mannitol-1-13C 13C 99atom 132202-29-0 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,5-anhydro-D-fructose reductase (1,5-anhydro-D-mannitol-forming) - Wikipedia [en.wikipedia.org]
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